Zoliflodacin

Gonorrhea Phase 3 Clinical Trial Non-inferiority

Zoliflodacin (Nuzolvence®) is a first-in-class spiropyrimidinetrione antibiotic FDA-approved (Dec 2025) as a single 3 g oral dose for uncomplicated urogenital gonorrhea. Unlike fluoroquinolones, it binds conserved GyrB residues—bypassing QRDR mutations—and retains full activity against fluoroquinolone-resistant strains (ciprofloxacin resistance: 49.9% EU, 94.8% Korea). The oral single-dose format eliminates cold-chain logistics, injection supplies, and staff training. Procure for formulary planning, resistance management, and public health stockpiles. Patent-protected until ~Dec 2029; plan procurement timelines accordingly.

Molecular Formula C22H22FN5O7
Molecular Weight 487.4 g/mol
CAS No. 1620458-09-4
Cat. No. B560191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoliflodacin
CAS1620458-09-4
SynonymsETX0914;  ETX-0914;  ETX 0914;  AZD0914;  AZD-0914;  AZD 0914;  Zoliflodacin;  CAS#1620458-09-4.; (2R,4S,4aS)-11-fluoro-2,4-dimethyl-8-((S)-4-methyl-2-oxooxazolidin-3-yl)-1,2,4,4a-tetrahydro-2'H,6H-spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5,5'-
Molecular FormulaC22H22FN5O7
Molecular Weight487.4 g/mol
Structural Identifiers
SMILESCC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O
InChIInChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1
InChIKeyZSWMIFNWDQEXDT-ZESJGQACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Zoliflodacin (CAS 1620458-09-4) First-in-Class Spiropyrimidinetrione Antibiotic: Procurement-Ready Differentiation from Existing Gonorrhea Therapies


Zoliflodacin (CAS 1620458-09-4, Nuzolvence®) is a first-in-class spiropyrimidinetrione antibacterial compound that inhibits bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) via a distinct binding mode unrelated to fluoroquinolones [1]. It was approved by the U.S. FDA on December 12, 2025, as a single 3 g oral dose for uncomplicated urogenital gonorrhea in patients aged ≥12 years and weighing ≥35 kg [2]. The compound was developed through a public-private partnership between the Global Antibiotic Research & Development Partnership (GARDP) and Innoviva Specialty Therapeutics, with commercial rights held by Innoviva/Entasis Therapeutics, and is protected by six U.S. patents with estimated earliest generic entry after December 2029 [3].

Why Ceftriaxone, Azithromycin, or Fluoroquinolones Cannot Substitute for Zoliflodacin in Gonorrhea Procurement


Zoliflodacin cannot be substituted with existing gonorrhea therapies because of documented resistance emergence to first-line agents and a fundamentally distinct mechanism of action. Among 1209 European clinical isolates, resistance rates to ciprofloxacin, azithromycin, cefixime, and ceftriaxone were 49.9%, 6.7%, 1.6%, and 0.2%, respectively [1]. Unlike fluoroquinolones, which bind via a water-metal ion bridge to GyrA that is readily disrupted by common quinolone resistance-determining region (QRDR) mutations, zoliflodacin binds to highly conserved residues on GyrB and does not utilize this bridge, rendering it fully active against fluoroquinolone-resistant strains [2]. Furthermore, the Phase 3 trial demonstrated that zoliflodacin maintained microbiological cure rates of 90.9% at urogenital sites and 79.2% at pharyngeal sites even in populations with high baseline resistance to existing agents [3]. Procurement decisions that assume class interchangeability between topoisomerase inhibitors will therefore fail to address the documented resistance landscape.

Zoliflodacin Comparator Evidence: Quantitative Differentiation Against Ceftriaxone, Azithromycin, Ciprofloxacin, Solithromycin, and Gepotidacin


Zoliflodacin vs. Ceftriaxone + Azithromycin: Phase 3 Microbiological Cure Rates in Uncomplicated Urogenital Gonorrhea

In the pivotal Phase 3 randomized controlled trial (NCT03959527), a single 3 g oral dose of zoliflodacin demonstrated non-inferior microbiological cure at the urogenital site compared to the current standard-of-care dual therapy (500 mg intramuscular ceftriaxone plus 1 g oral azithromycin) [1]. The trial enrolled 930 patients across 17 sites in 5 countries, with a 2:1 randomization [2].

Gonorrhea Phase 3 Clinical Trial Non-inferiority Microbiological Cure

Zoliflodacin vs. Ceftriaxone and Ciprofloxacin: In Vitro MIC90 Against Neisseria gonorrhoeae Clinical Isolates

In a study of 250 N. gonorrhoeae isolates collected across Korea (2016–2018), zoliflodacin demonstrated an MIC90 of 0.06 µg/mL, which was 2-fold lower (more potent) than the MIC90 of ceftriaxone (0.12 µg/mL) and substantially lower than the MIC90 of ciprofloxacin (16 µg/mL) against the same isolate panel, where 94.8% of isolates were non-susceptible to ciprofloxacin [1]. Notably, no cross-resistance was observed between zoliflodacin and ciprofloxacin despite both targeting DNA topoisomerase II [2].

MIC90 Neisseria gonorrhoeae Antimicrobial Susceptibility In Vitro Activity

Zoliflodacin vs. Solithromycin: Comparative In Vitro MIC90 Against N. gonorrhoeae in Korea

In the same Korean isolate panel (n=250), zoliflodacin demonstrated an MIC90 of 0.06 µg/mL compared to solithromycin's MIC90 of 0.12 µg/mL, representing a 2-fold higher potency for zoliflodacin [1]. Both compounds were evaluated as novel oral agents for multidrug-resistant gonorrhea, but zoliflodacin consistently showed lower MIC50 and MIC90 values across the entire panel [2].

Zoliflodacin Solithromycin MIC90 Gonorrhea In Vitro Comparison

Zoliflodacin vs. Gepotidacin: Efflux Pump Substrate Differentiation in Fluoroquinolone-Resistant E. coli

A comparative study evaluating both first-in-class topoisomerase inhibitors in fluoroquinolone-resistant E. coli demonstrated that inactivation of the tolC efflux pump component potentiated activity for both compounds but revealed differential substrate selectivity for RND-type transporters [1]. Zoliflodacin and gepotidacin are structurally unrelated compounds (spiropyrimidinetrione vs. triazaacenaphthylene) and exhibit distinct interactions with AcrB porter domain mutations, indicating that their susceptibility to efflux-mediated resistance differs [2]. While both are substrates of the MtrCDE efflux pump in N. gonorrhoeae, the specific efflux bypass characteristics differ between the two agents [3].

Efflux Pump TolC AcrAB-TolC Multidrug Resistance Gepotidacin

Zoliflodacin Resistance Profile: GyrB Target Conservation vs. Fluoroquinolone QRDR Mutations

Zoliflodacin binds to highly conserved residues on the GyrB subunit of DNA gyrase and does not utilize the quinolone water-metal ion bridge to GyrA [1]. Consequently, mutations in the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE that confer high-level fluoroquinolone resistance do not impair zoliflodacin activity [2]. In a Shanghai study of 876 isolates (2020–2023), zoliflodacin maintained full activity (all MICs ≤0.25 mg/L, below the 0.5 mg/L breakpoint) against isolates resistant to ceftriaxone, azithromycin, ciprofloxacin, penicillin, and tetracycline, with no GyrB substitutions associated with elevated MICs identified [3]. In vitro transformation studies have identified specific GyrB mutations (D429N, S467N) that can confer low-level resistance (MIC 2 µg/mL), but these were not observed in the Shanghai clinical surveillance panel [4].

Antimicrobial Resistance GyrB QRDR Cross-resistance Mechanism of Action

Zoliflodacin Pharmacokinetics: Oral Bioavailability and Half-Life

Phase 1 studies in healthy volunteers demonstrated that zoliflodacin exhibits high oral bioavailability (97.8%) and a moderate elimination half-life of 5.3–6.3 hours [1]. In the fasted state, median Tmax ranges from 1.5 to 2.5 hours, with rapid absorption supporting single-dose administration [2]. Dose-proportional increases in exposure were observed up to 800 mg (approximately 0.27× the therapeutic dose of 3 g) [3]. In contrast, ceftriaxone requires intramuscular administration (bioavailability not applicable; 100% by injection) and azithromycin has an extended half-life of approximately 68 hours but variable oral bioavailability (~37%) [4].

Pharmacokinetics Bioavailability Half-life Oral Administration Single Dose

Zoliflodacin Procurement and Application Scenarios: Evidence-Based Use Cases for Gonorrhea Management


First-Line Oral Treatment for Uncomplicated Urogenital Gonorrhea in Settings Lacking Injection Infrastructure

Zoliflodacin's demonstrated non-inferiority to ceftriaxone/azithromycin dual therapy (90.9% vs. 96.2% microbiological cure; difference 5.31%, 95% CI 1.38–8.65) [1] supports its deployment as a first-line oral alternative in settings where intramuscular injection is logistically challenging. This includes community-based sexual health clinics, telemedicine-initiated treatment, and low-resource settings where cold-chain storage for ceftriaxone may be unavailable. The single-dose oral packet formulation (3 g for suspension) eliminates the need for injection supplies, staff training on IM administration, and post-injection monitoring [2].

Treatment of Gonorrhea in Populations with Documented Fluoroquinolone Resistance

Given that ciprofloxacin resistance rates reach 49.9% in European surveillance and 94.8% in Korean isolates [1], zoliflodacin provides a critical treatment option for patients with confirmed or suspected fluoroquinolone-resistant N. gonorrhoeae. The compound's distinct GyrB binding mechanism bypasses QRDR mutations and maintains full activity against ciprofloxacin-resistant strains [2]. This application is particularly relevant in regions where fluoroquinolone resistance exceeds the 5% threshold at which WHO recommends discontinuing empirical fluoroquinolone use for gonorrhea [3].

Adherence-Challenged Populations Requiring Directly Observed Single-Dose Therapy

Zoliflodacin's high oral bioavailability (97.8%) and single-dose regimen [1] make it suitable for directly observed therapy (DOT) in populations where adherence to multi-dose regimens may be problematic. The Phase 3 trial demonstrated consistent efficacy across subgroups defined by sex assigned at birth and sexual orientation [2]. In contrast, azithromycin dual therapy requires coordination of an IM injection plus oral medication, creating adherence barriers that a single oral dose eliminates [3].

Extragenital Gonorrhea Management: Pharyngeal and Rectal Infections

The Phase 3 trial demonstrated comparable microbiological cure rates between zoliflodacin and ceftriaxone/azithromycin at extragenital sites: pharyngeal cure rates of 79.2% (zoliflodacin) vs. 78.6% (ceftriaxone/azithromycin) [1], and similar outcomes at rectal sites [2]. These data support zoliflodacin's use in populations at elevated risk for extragenital gonorrhea, including men who have sex with men (MSM), where pharyngeal and rectal infections are common and often asymptomatic [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoliflodacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.